molecular formula C18H18O8 B13412193 8-(3,4,5-trimethoxyphenyl)-4a,5,7a,8-tetrahydrofuro[3,4-f][1,3]benzodioxole-4,7-dione

8-(3,4,5-trimethoxyphenyl)-4a,5,7a,8-tetrahydrofuro[3,4-f][1,3]benzodioxole-4,7-dione

Cat. No.: B13412193
M. Wt: 362.3 g/mol
InChI Key: MEXPOKORNGUXFW-UHFFFAOYSA-N
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Description

8-(3,4,5-trimethoxyphenyl)-4a,5,7a,8-tetrahydrofuro[3,4-f][1,3]benzodioxole-4,7-dione is a complex organic compound featuring a trimethoxyphenyl group and a tetrahydrofurobenzodioxole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,4,5-trimethoxyphenyl)-4a,5,7a,8-tetrahydrofuro[3,4-f][1,3]benzodioxole-4,7-dione typically involves multi-step organic reactions. One common approach includes the formation of the trimethoxyphenyl moiety followed by the construction of the tetrahydrofurobenzodioxole core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

8-(3,4,5-trimethoxyphenyl)-4a,5,7a,8-tetrahydrofuro[3,4-f][1,3]benzodioxole-4,7-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

8-(3,4,5-trimethoxyphenyl)-4a,5,7a,8-tetrahydrofuro[3,4-f][1,3]benzodioxole-4,7-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-(3,4,5-trimethoxyphenyl)-4a,5,7a,8-tetrahydrofuro[3,4-f][1,3]benzodioxole-4,7-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as tubulin or heat shock protein 90 (Hsp90), leading to anti-cancer effects . The trimethoxyphenyl group plays a crucial role in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that inhibits tubulin polymerization.

    Podophyllotoxin: Used for treating external genital warts.

    Combretastatin: A potent microtubule-targeting agent.

Uniqueness

8-(3,4,5-trimethoxyphenyl)-4a,5,7a,8-tetrahydrofuro[3,4-f][1,3]benzodioxole-4,7-dione is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The combination of the trimethoxyphenyl group and the tetrahydrofurobenzodioxole core provides a versatile scaffold for developing new therapeutic agents and studying complex biochemical interactions.

Properties

Molecular Formula

C18H18O8

Molecular Weight

362.3 g/mol

IUPAC Name

8-(3,4,5-trimethoxyphenyl)-4a,5,7a,8-tetrahydrofuro[3,4-f][1,3]benzodioxole-4,7-dione

InChI

InChI=1S/C18H18O8/c1-21-10-4-8(5-11(22-2)15(10)23-3)12-13-9(6-24-18(13)20)14(19)17-16(12)25-7-26-17/h4-5,9,12-13H,6-7H2,1-3H3

InChI Key

MEXPOKORNGUXFW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(=O)C4=C2OCO4

Origin of Product

United States

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